molecular formula C10H16O3 B13592844 Methyl 4-cyclopentyl-3-oxobutanoate

Methyl 4-cyclopentyl-3-oxobutanoate

Cat. No.: B13592844
M. Wt: 184.23 g/mol
InChI Key: JTIYMNRLXUUKCW-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-3-oxobutanoate is a methyl ester characterized by a cyclopentyl substituent at the fourth carbon and a ketone group at the third position of the butanoate backbone.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-cyclopentyl-3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-13-10(12)7-9(11)6-8-4-2-3-5-8/h8H,2-7H2,1H3

InChI Key

JTIYMNRLXUUKCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyclopentyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the keto group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Cyclopentylacetic acid

    Reduction: Methyl 4-cyclopentyl-3-hydroxybutanoate

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyclopentyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-cyclopentyl-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopentylacetic acid and methanol. Additionally, its keto group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Features

Key structural analogs include methyl esters with variations in substituents at the 3-oxobutanoate backbone. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Methyl 4-cyclopentyl-3-oxobutanoate C₁₀H₁₆O₃ 184.23 Cyclopentyl, oxo High lipophilicity due to cyclopentyl group; ketone enables nucleophilic reactions
Methyl 4-methoxy-3-oxobutanoate C₆H₁₀O₄ 146.14 Methoxy, oxo Polar methoxy group enhances solubility; used in specialty ester synthesis
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino, oxo Aromatic benzoylamino group facilitates hydrogen bonding; precursor to heterocycles
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 Diterpene, methyl ester Natural diterpene structure; component of plant resins

Physical and Chemical Properties

Data from methyl ester analogs (Table 3 in ) and volatile organic compounds (Table 3 in ) suggest trends:

  • Boiling Points : Larger substituents (e.g., cyclopentyl, diterpene) increase molecular weight and boiling points compared to smaller groups (methoxy). Methyl salicylate (from ), a simpler ester, has a boiling point of ~222°C, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) likely exceed 300°C .
  • Solubility : Polar substituents like methoxy improve water solubility, while cyclopentyl and aromatic groups enhance lipid solubility .
  • Reactivity: The 3-oxo group in all analogs enables keto-enol tautomerism, making these esters reactive toward nucleophiles (e.g., amines, hydrides) for condensation or reduction reactions .

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